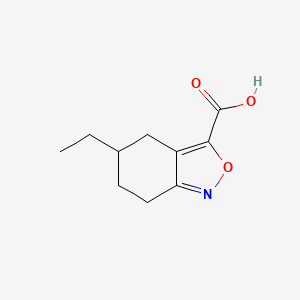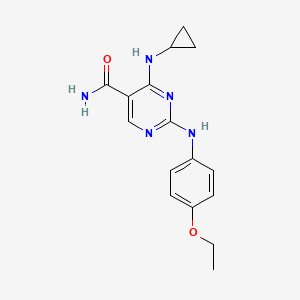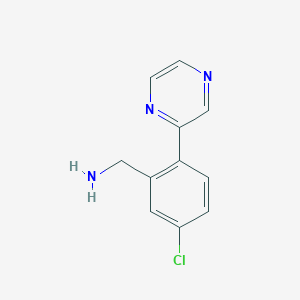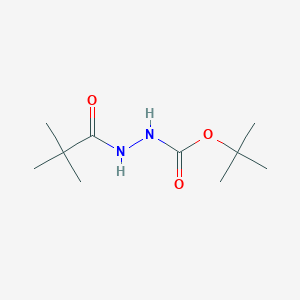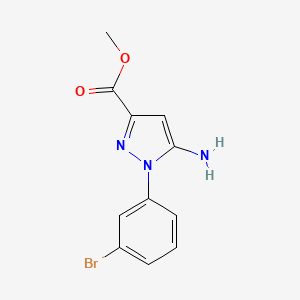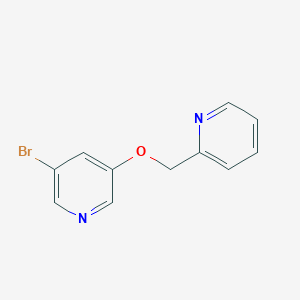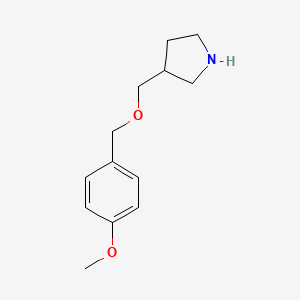
5-Ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with 2-aminophenol as a precursor.
Formation of Benzoxazole Ring: The precursor undergoes cyclization under acidic conditions to form the benzoxazole ring.
Introduction of Ethylsulfonyl Group: The ethylsulfonyl group is introduced through a sulfonylation reaction using ethanesulfonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various electrophilic and nucleophilic reagents can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzoxazole derivatives, each with unique chemical and biological properties.
Applications De Recherche Scientifique
Chemistry: In synthetic organic chemistry, 5-Ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for various chemical transformations.
Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can interact with key biological targets implicated in diseases, making it a candidate for drug development.
Medicine: Due to its biological activities, this compound is being explored for its therapeutic potential. It may be used in the development of new drugs for treating infections, fungal diseases, and certain types of cancer.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 5-Ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound without the ethylsulfonyl and carboxylic acid groups.
2-Aminophenol: A precursor used in the synthesis of benzoxazoles.
Ethanesulfonyl chloride: A reagent used to introduce the ethylsulfonyl group.
Uniqueness: 5-Ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds
Propriétés
Numéro CAS |
1227406-87-2 |
|---|---|
Formule moléculaire |
C10H9NO5S |
Poids moléculaire |
255.25 g/mol |
Nom IUPAC |
5-ethylsulfonyl-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO5S/c1-2-17(14,15)6-3-4-8-7(5-6)11-9(16-8)10(12)13/h3-5H,2H2,1H3,(H,12,13) |
Clé InChI |
KQAXIAQESQXJRH-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Nitro-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B15356594.png)

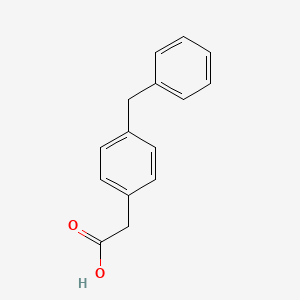
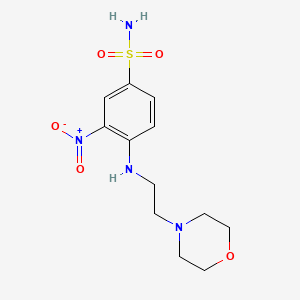
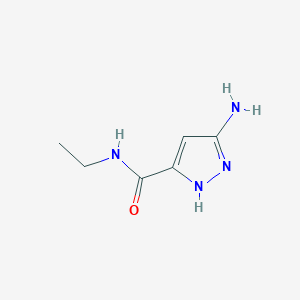
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15356659.png)
